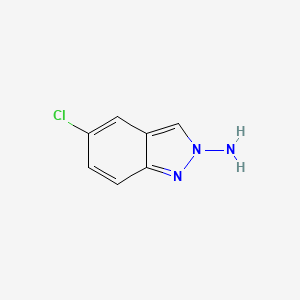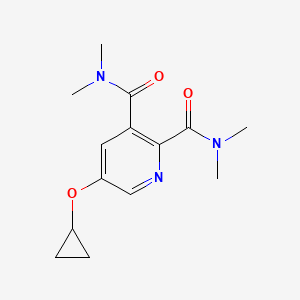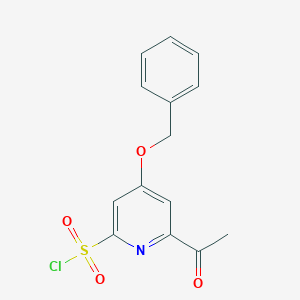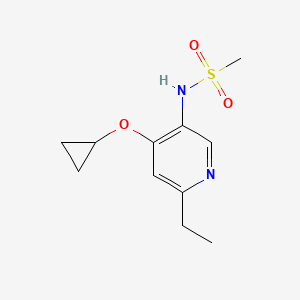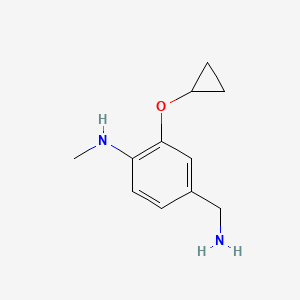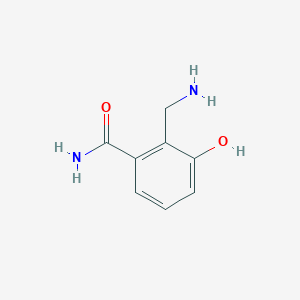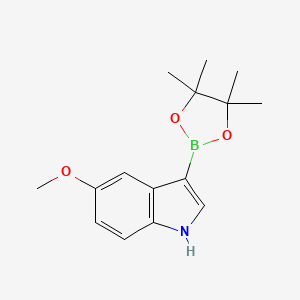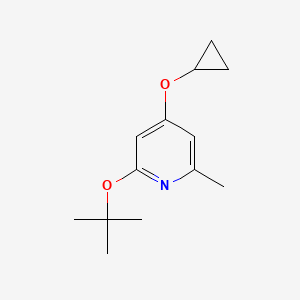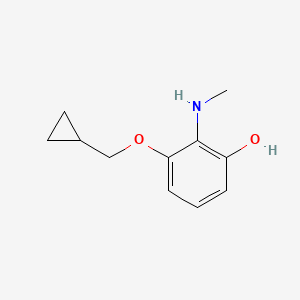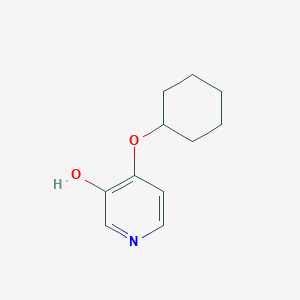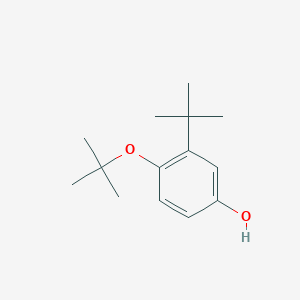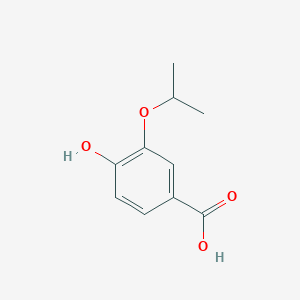
4-Hydroxy-3-isopropoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-(propan-2-yloxy)benzoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of hydroxybenzoic acid, characterized by the presence of a hydroxyl group (-OH) and a propan-2-yloxy group (-OCH(CH3)2) attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-(propan-2-yloxy)benzoic acid can be achieved through several methods. One common approach involves the alkylation of 4-hydroxybenzoic acid with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The reaction mechanism involves the nucleophilic substitution of the hydroxyl group by the isopropyl group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 4-hydroxy-3-(propan-2-yloxy)benzoic acid may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-3-(propan-2-yloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides (e.g., isopropyl bromide) in the presence of a base (e.g., potassium carbonate).
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-(propan-2-yloxy)benzaldehyde or 4-hydroxy-3-(propan-2-yloxy)benzoic acid.
Reduction: Formation of 4-hydroxy-3-(propan-2-yloxy)benzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
4-Hydroxy-3-(propan-2-yloxy)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-hydroxy-3-(propan-2-yloxy)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzoic acid: Lacks the propan-2-yloxy group, making it less hydrophobic.
3,4-Dihydroxybenzoic acid: Contains an additional hydroxyl group, enhancing its antioxidant properties.
Vanillic acid: Contains a methoxy group instead of a propan-2-yloxy group, affecting its solubility and reactivity.
Uniqueness
4-Hydroxy-3-(propan-2-yloxy)benzoic acid is unique due to the presence of the propan-2-yloxy group, which imparts distinct physicochemical properties. This structural feature enhances its hydrophobicity, making it more suitable for certain applications compared to its analogs.
Propriétés
Formule moléculaire |
C10H12O4 |
|---|---|
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
4-hydroxy-3-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C10H12O4/c1-6(2)14-9-5-7(10(12)13)3-4-8(9)11/h3-6,11H,1-2H3,(H,12,13) |
Clé InChI |
MZEQWCCPNZFFDN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=CC(=C1)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


